Ethyl 4-bromo-2,5-dimethylbenzoate

Overview

Description

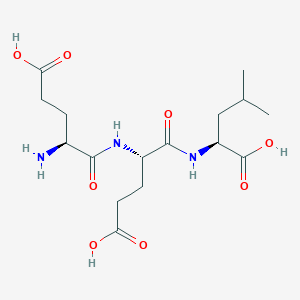

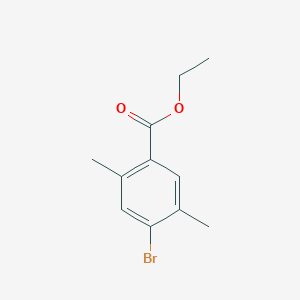

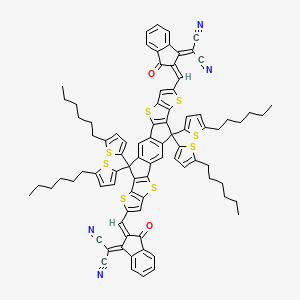

Ethyl 4-bromo-2,5-dimethylbenzoate is an organic chemical compound. It has a molecular formula of C11H13BrO2 and a molecular weight of 257.12 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2,5-dimethylbenzoate consists of a benzoate core with bromine and methyl groups attached at the 4th and 2nd, 5th positions respectively, and an ethyl ester group attached to the carboxyl group .Physical And Chemical Properties Analysis

Ethyl 4-bromo-2,5-dimethylbenzoate is a solid at room temperature . It has a molecular weight of 257.13 . The storage temperature is between 2-8°C .Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 4-bromo-2,5-dimethylbenzoate serves as a key intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, highlighting its versatility in constructing heterocyclic compounds essential in pharmaceuticals and materials science. The reaction involved ethyl 4-(ethylsulfanyl)-3-oxobutanoate with methyl 2-azido-5-bromobenzoate, showcasing the compound's reactivity and its potential in diverse synthetic routes (Pokhodylo & Obushak, 2019).

Radical Cyclization Reactions

In organic synthesis, ethyl 4-bromo-2,5-dimethylbenzoate has been applied in radical cyclization reactions. This methodology was demonstrated in the construction of tri- and tetra-cyclic heterocycles via cyclization onto azoles. The utility of 2-(2-Bromophenyl)ethyl groups, closely related to ethyl 4-bromo-2,5-dimethylbenzoate, as radical precursors, signifies the compound's role in synthesizing complex heterocyclic structures which are of significant interest in medicinal chemistry and drug development (Allin et al., 2005).

Non-linear Optical Properties

Research into the non-linear optical properties of organic molecules has identified derivatives of ethyl 4-bromo-2,5-dimethylbenzoate as promising candidates. These molecules, such as Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate and its derivatives, have been analyzed for their hyperpolarizability, which is fundamental in the development of materials for photonic applications. The presence of electron donor and acceptor groups within these compounds facilitates significant changes in dipole moments, which are crucial for non-linear optical performance (Józefowicz et al., 2009).

Antimicrobial and Antioxidant Activities

Compounds derived from ethyl 4-bromo-2,5-dimethylbenzoate have shown potential in bioactive applications, such as antimicrobial and antioxidant activities. For example, new metabolites produced by endophytic fungi exhibited significant antifungal and cytotoxic effects, suggesting the role of ethyl 4-bromo-2,5-dimethylbenzoate derivatives in developing new therapeutic agents (Silva et al., 2005).

Mechanism of Action

Safety and Hazards

Ethyl 4-bromo-2,5-dimethylbenzoate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin, eyes, or clothing .

properties

IUPAC Name |

ethyl 4-bromo-2,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-4-14-11(13)9-5-8(3)10(12)6-7(9)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECJPYHIIQFNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-2,5-dimethylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone](/img/structure/B3248711.png)

![3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3248756.png)

![3-(Trifluoromethyl)imidazo[1,5-A]pyridine](/img/structure/B3248769.png)